1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine

LpxH inhibition antibacterial drug discovery structure-activity relationship

This sulfonyl piperazine derivative features a unique 2-bromo-4,5-dichlorophenylsulfonyl head group unreported in any published LpxH inhibitor series, filling an unexplored region of halogen substitution space. With a computed XLogP3-AA of 4.6 and TPSA 58.2 Ų, it is an essential SAR probe for determining how this specific halogen pattern affects enzyme inhibition (published chloro-substituted analogs achieve IC50 values as low as 4.6 nM) and cellular penetration. Procure alongside the 2-ethoxyphenyl analog (CAS 2380193-81-5) for controlled pairwise comparison of ortho-alkoxy chain effects on LpxH target engagement.

Molecular Formula C17H17BrCl2N2O3S
Molecular Weight 480.2
CAS No. 2380179-30-4
Cat. No. B2428194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine
CAS2380179-30-4
Molecular FormulaC17H17BrCl2N2O3S
Molecular Weight480.2
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3Br)Cl)Cl
InChIInChI=1S/C17H17BrCl2N2O3S/c1-25-16-5-3-2-4-15(16)21-6-8-22(9-7-21)26(23,24)17-11-14(20)13(19)10-12(17)18/h2-5,10-11H,6-9H2,1H3
InChIKeyKXKRGHALQPXPNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine (CAS 2380179-30-4): Baseline Characterization and Class Identity for Procurement Decision-Making


1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine (CAS 2380179-30-4, molecular formula C17H17BrCl2N2O3S, molecular weight 480.2 g/mol) is a synthetic sulfonyl piperazine derivative belonging to the broader class of N-arylpiperazine sulfonamides [1]. Its structure features a 2-bromo-4,5-dichlorophenylsulfonyl 'head' group connected via a piperazine linker to a 2-methoxyphenyl 'tail' group. The compound has a computed XLogP3-AA of 4.6 and a topological polar surface area of 58.2 Ų [1]. This scaffold is structurally related to the sulfonyl piperazine LpxH inhibitor series (e.g., AZ1, JH-LPH-33, JH-LPH-107), which targets the UDP-2,3-diacylglucosamine pyrophosphate hydrolase LpxH in the lipid A biosynthetic pathway of Gram-negative bacteria [2].

Why Generic Substitution Is Not Advisable for 1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine (CAS 2380179-30-4): The Risks of Analog Swapping


Within the sulfonyl piperazine class, even minor structural modifications produce large changes in potency and target engagement. Published structure-activity relationship (SAR) studies on LpxH-targeting sulfonyl piperazine inhibitors demonstrate that replacement of the phenyl ring with a pyridinyl group can improve IC50 values by ~4- to 100-fold, while the specific halogen substitution pattern on the arylsulfonyl head group dramatically influences both enzyme inhibition and antibacterial activity [1]. For example, the parent compound AZ1 (with an unsubstituted phenyl head group) has a K. pneumoniae LpxH IC50 of 0.36 μM, whereas the optimized analog JH-LPH-107 achieves 0.13 nM - an ~2,800-fold improvement [1]. The 2-bromo-4,5-dichlorophenylsulfonyl head group and 2-methoxyphenyl tail group in CAS 2380179-30-4 represent a specific, unreported substitution pattern not found in the published LpxH inhibitor literature. Consequently, any generic substitution using a closely related analog (e.g., the 2-ethoxyphenyl analog CAS 2380193-81-5, the 4-methylphenyl analog CAS 2361827-74-7, or the des-methoxy phenyl analog) carries a high risk of altering target engagement, potency, and physicochemical properties in an unpredictable manner.

Quantitative Differentiation Evidence for 1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine (CAS 2380179-30-4): A Comparator-Based Analysis


Structural Differentiation via 2-Bromo-4,5-Dichloro Substitution Pattern on the Arylsulfonyl Head Group

CAS 2380179-30-4 bears a 2-bromo-4,5-dichlorophenylsulfonyl head group. In the published sulfonyl piperazine LpxH inhibitor series, halogen substitution on the phenyl ring is a critical potency determinant. The parent compound AZ1 (unsubstituted phenyl) has a K. pneumoniae LpxH IC50 of 0.36 μM, while replacement with an ortho-pyridinyl head group (JH-LPH-86) reduces IC50 to 0.085 μM, and further chloro-substitution yields JH-LPH-92 with IC50 = 4.6 nM, representing an ~18-fold enhancement over JH-LPH-86 [1]. The 2-bromo-4,5-dichloro pattern in CAS 2380179-30-4 differs from all published head group modifications, suggesting uncharacterized but potentially distinct potency and binding interactions.

LpxH inhibition antibacterial drug discovery structure-activity relationship

Physicochemical Differentiation: Lipophilicity (XLogP3-AA) and Topological Polar Surface Area (TPSA) Versus LpxH Inhibitor Leads

CAS 2380179-30-4 has a computed XLogP3-AA of 4.6 and TPSA of 58.2 Ų [1]. By comparison, the lead LpxH inhibitor AZ1 has a molecular weight of 453.48 g/mol and contains a trifluoromethyl group that contributes to higher lipophilicity; JH-LPH-107 has a molecular weight of 553.03 g/mol and incorporates an N-methyl-N-phenyl-methanesulfonamide tail group [2]. The target compound's intermediate lipophilicity (XLogP 4.6) and smaller TPSA (58.2 Ų) suggest potentially different Gram-negative outer membrane penetration properties compared to larger, more polar LpxH inhibitor leads.

drug-likeness lipophilicity permeability

Differentiation from the Closest Available Analog: 1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine (CAS 2380193-81-5)

The closest commercially catalogued analog to CAS 2380179-30-4 is 1-(2-bromo-4,5-dichlorobenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine (CAS 2380193-81-5), which differs only by replacement of the methoxy group (-OCH3) with an ethoxy group (-OCH2CH3) . This single methylene difference increases the molecular weight from 480.2 to 494.2 g/mol and is predicted to increase lipophilicity. In published SAR of related sulfonyl piperazine LpxH inhibitors, modifications to the tail group (N-acyl chain length) resulted in measurable changes in LpxH inhibition: JH-LPH-33 (with an N-acetyl tail) achieved 79% inhibition at 0.1 μM, whereas the extended N-acyl analog JH-LPH-41 showed 64% inhibition under the same conditions [1].

analog comparison SAR alkoxy substitution

Recommended Research Application Scenarios for 1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine (CAS 2380179-30-4)


Exploratory SAR Probe for LpxH Inhibitor Head Group Halogenation Studies

This compound can serve as a novel SAR probe to evaluate the effect of a 2-bromo-4,5-dichloro substitution pattern on the phenylsulfonyl head group of sulfonyl piperazine LpxH inhibitors. Published data show that halogenation pattern on the aryl head group dramatically influences LpxH inhibitory potency, with chloro-substituted pyridinyl compounds achieving IC50 values as low as 4.6 nM [1]. The target compound's unique 2-bromo-4,5-dichloro arrangement (not reported in any published LpxH inhibitor series) fills an unexplored region of halogen substitution space.

Comparative Physicochemical Profiling Against Known Sulfonyl Piperazine LpxH Inhibitors

With a computed XLogP3-AA of 4.6 and TPSA of 58.2 Ų [1], CAS 2380179-30-4 can be used in comparative permeability and solubility assays alongside characterized LpxH inhibitors such as AZ1 (IC50 = 0.36 μM against K. pneumoniae LpxH) and JH-LPH-107 (IC50 = 0.13 nM against K. pneumoniae LpxH) [2]. Such studies would establish whether physicochemical property differences translate to differential bacterial cell penetration or efflux susceptibility.

Tail Group SAR: Methoxy vs. Ethoxy Pairwise Comparison

Procurement of CAS 2380179-30-4 alongside its 2-ethoxyphenyl analog (CAS 2380193-81-5) enables a controlled pairwise comparison of the effect of alkoxy chain length on biological activity. Published SAR on sulfonyl piperazine LpxH inhibitors demonstrates that tail group modifications (e.g., N-acetyl chain extension in JH-LPH-41 vs. JH-LPH-33) alter LpxH inhibition by approximately 15% at 0.1 μM [1]. The methoxy/ethoxy pair provides a focused test of the steric and electronic contribution of the ortho-alkoxy substituent.

Fragment-Based or Scaffold-Hopping Starting Point for Antibacterial Drug Discovery

As a sulfonyl piperazine derivative with a 2-methoxyphenyl tail group, this compound represents a scaffold distinct from the pyridinyl sulfonyl piperazine leads (JH-LPH-106, JH-LPH-107) that have demonstrated potent antibiotic activity against wild-type Enterobacterales with low spontaneous resistance rates and favorable in vitro safety windows [1]. The compound can serve as a starting point for scaffold-hopping or fragment-growing campaigns targeting LpxH or related metalloenzymes in Gram-negative bacteria.

Quote Request

Request a Quote for 1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.